![molecular formula C18H23N3O5S2 B2474022 (Z)-ethyl 2-(2-((cyclohexanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-84-3](/img/structure/B2474022.png)
(Z)-ethyl 2-(2-((cyclohexanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a benzo[d]thiazole derivative, which is a class of compounds containing a benzene ring fused to a thiazole ring . Benzo[d]thiazoles are heterocyclic aromatic compounds that contain sulfur and nitrogen in their structures .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzo[d]thiazoles can be synthesized through various methods. For instance, a radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds has been reported . Arylbenzothiazolylether diazonium salts are used as dual-function reagents in this process .Molecular Structure Analysis
The compound contains a benzothiazolyl moiety, which is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Chemical Reactions Analysis
In general, benzo[d]thiazoles can participate in various chemical reactions. For example, they can undergo photocatalytic intermolecular carboarylation of alkenes by selective C–O bond cleavage .Scientific Research Applications
Synthesis Techniques and Reactions
The compound (Z)-ethyl 2-(2-((cyclohexanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate, while not directly discussed in the literature, is part of a broader class of compounds that have been synthesized through various techniques. For instance, similar compounds have been synthesized via three-component reactions involving benzothiazole derivatives and ethyl bromocyanoacetate, showing good yields and confirmed structures through spectroscopy and elemental analyses (Nassiri & Milani, 2020). Additionally, compounds have been prepared through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives, leading to a range of novel compounds confirmed through elemental analysis and spectroscopic data (Mohamed, 2014) (Mohamed, 2021).
Chemical Reactivity and Derivative Synthesis
In-depth studies on the reactivity of similar compounds provide insights into possible applications of the compound . For instance, 2-ethoxy carbonyl methylene thiazol-4-one reacted with various reagents to give arylidene, pyridine, thiophene, and anilide derivatives, with some used to synthesize fused derivatives, showcasing the compound's versatility in chemical synthesis (Wardkhan et al., 2008).
Antimicrobial and Biological Activities
Derivatives of compounds similar to this compound have shown promise in biological applications. Certain derivatives have been synthesized with good antihypertensive α-blocking activity and low toxicity, indicating potential in pharmaceutical applications (Abdel-Wahab et al., 2008). Moreover, compounds with a similar structure have demonstrated antimicrobial activity against various bacterial strains, suggesting their utility in combating infections (Dabholkar & Tripathi, 2011).
Molecular Docking and Enzyme Inhibition Studies
Enzyme Inhibition and Molecular Docking
Studies involving compounds structurally related to the compound have shown significant enzyme inhibition activities. For instance, a series of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates were synthesized, revealing high percentage inhibition towards α-glucosidase and β-glucosidase enzymes, making them potential candidates for diabetes treatment. Molecular docking studies further confirmed their mode of action as enzyme inhibitors (Babar et al., 2017).
Potential Anticancer Activity
The compound (Z)-ethyl 2-((Z)-5-((dimethylamino)methylene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate, a structurally related compound, was synthesized and studied, revealing moderate anticancer activity. Its structure was established through spectral analysis and X-ray crystallography, and molecular docking studies were performed, providing a basis for potential therapeutic applications (Mabkhot et al., 2019).
properties
IUPAC Name |
ethyl 2-[2-(cyclohexanecarbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S2/c1-2-26-16(22)11-21-14-9-8-13(28(19,24)25)10-15(14)27-18(21)20-17(23)12-6-4-3-5-7-12/h8-10,12H,2-7,11H2,1H3,(H2,19,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSAQOFEDMAWFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

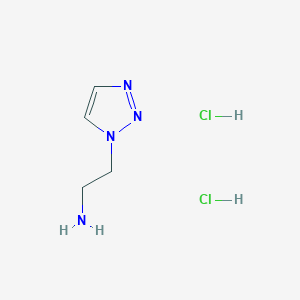
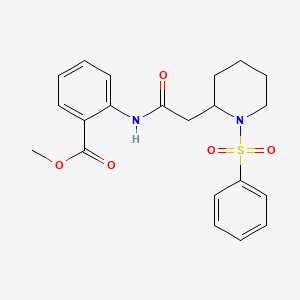
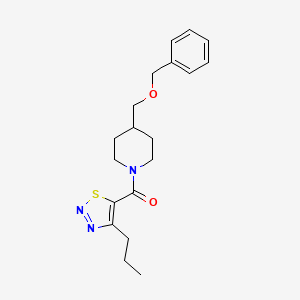

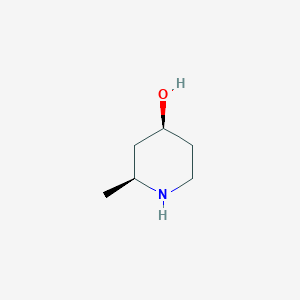
![2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one;hydrochloride](/img/structure/B2473950.png)
![5-methyl-N-phenyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2473951.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2473952.png)
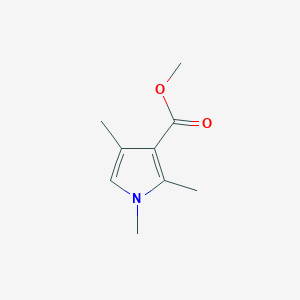
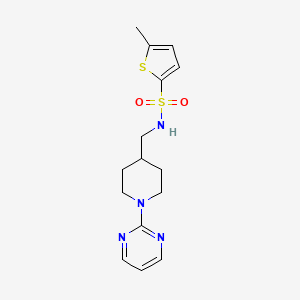
![3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2473956.png)
![1-{[(2S)-4,4-difluorotetrahydro-1H-pyrrol-2-yl]methyl}piperidine](/img/structure/B2473958.png)
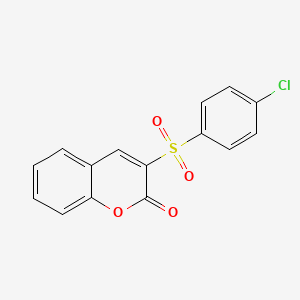
![1-[5-(2-Nitrophenyl)thien-2-yl]ethanone](/img/structure/B2473961.png)